

A Technical Guide to Fmoc-D-Dap(Boc)-OH: Commercial Sourcing and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-D-Dap(Boc)-OH

Cat. No.: B557063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Dap(Boc)-OH**, a crucial building block in peptide synthesis. The guide covers commercial suppliers, pricing, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics and diagnostics.

Introduction to Fmoc-D-Dap(Boc)-OH

Fmoc-D-Dap(Boc)-OH, with the systematic name $N\alpha$ -(9-Fluorenylmethoxycarbonyl)- $N\beta$ -(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a chiral amino acid derivative. Its orthogonal protecting groups, the base-labile Fmoc group on the α -amine and the acid-labile Boc group on the β -amine, make it a versatile tool for the synthesis of complex peptides. This strategic protection scheme allows for the selective deprotection and modification of the side chain, enabling the creation of branched peptides, cyclic peptides, and peptide conjugates.

The incorporation of D-amino acids, such as D-Dap, can enhance the enzymatic stability of peptides, a critical attribute for therapeutic candidates. Furthermore, the diaminopropionic acid side chain provides a site for the conjugation of various molecules, including chelating agents for radiopharmaceuticals, fluorescent labels, and drug payloads.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer **Fmoc-D-Dap(Boc)-OH**, with pricing and availability subject to change. Researchers are advised to contact suppliers directly for the most current information and to inquire about bulk pricing. The following tables provide a summary of key suppliers and their product offerings.

Table 1: Commercial Suppliers of **Fmoc-D-Dap(Boc)-OH**

Supplier	Website	Notes
Bachem	[URL bachem com]	A leading manufacturer of amino acid derivatives and peptides.
MilliporeSigma (Sigma-Aldrich)	[URL sigmaaldrich com]	A major supplier of research chemicals and reagents.
Aapptec	[URL aapptec com]	Specializes in peptide synthesis reagents and equipment.
ChemPep	[URL chempep com]	Offers a wide range of amino acids and peptides.
Advanced ChemTech	[URL advancedchemtech com]	Provides building blocks for peptide and organic synthesis.
MedChemExpress	[URL medchemexpress com]	A supplier of research chemicals and bioactive compounds.
Fisher Scientific	[URL fishersci com]	A distributor for various chemical manufacturers, including Bachem.
Activotec	[URL activotec com]	Supplies peptide synthesis reagents and custom peptides.
BLD Pharm	[URL bldpharm com]	A global supplier of research chemicals.
Hangzhou Royalchem Co., Ltd.	[URL echemi com]	A trader of pharmaceutical intermediates based in China.

Table 2: Representative Pricing for **Fmoc-D-Dap(Boc)-OH**

Supplier	1 g	5 g	25 g	Notes
Bachem	CHF 248.20[1]	CHF 1,000.50[1]	Request Quote	Prices are in Swiss Francs and subject to change.
MilliporeSigma (Sigma-Aldrich)	-	-	\$599.00 (for 2.5g)	Pricing may vary by region and requires login for accurate details.
Aapptec	From \$95.00	Request Quote	From \$175.00 (for the L-isomer)	Pricing can vary between D- and L-isomers.[2]
ChemPep	Request Quote	Request Quote	\$300.00[3]	Offers various pack sizes.
Activotec	-	£160.00	£480.00	Prices are in British Pounds and for the L-isomer.[4]

Note: The pricing information is based on publicly available data as of late 2025 and is intended for estimation purposes only. Prices can vary significantly based on purity, quantity, and supplier. Many suppliers require users to register and log in to view current pricing or request a formal quote.

Experimental Protocols

The primary application of **Fmoc-D-Dap(Boc)-OH** is in solid-phase peptide synthesis (SPPS). The following sections detail the general workflow for its incorporation into a peptide chain, followed by cleavage, deprotection, and purification.

General Workflow for Fmoc-D-Dap(Boc)-OH Incorporation in SPPS

The following diagram illustrates the standard cycle for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-Dap(Boc)-OH**, into a growing peptide chain on a solid support.



[Click to download full resolution via product page](#)

A single coupling cycle workflow for **Fmoc-D-Dap(Boc)-OH**.

Materials:

- **Fmoc-D-Dap(Boc)-OH**
- Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylethylamine (DIPEA)
- Coupling reagent (e.g., HBTU, HATU, HCTU)
- Kaiser test kit

Protocol:

- **Resin Swelling:** Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc-D-Dap(Boc)-OH Activation:** In a separate vial, dissolve **Fmoc-D-Dap(Boc)-OH** (2-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF. Add DIPEA (2-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

- **Coupling Reaction:** Drain the DMF from the swollen resin and add the activated **Fmoc-D-Dap(Boc)-OH** solution. Agitate the mixture at room temperature for 1-2 hours.
- **Monitoring the Coupling:** Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.
- **Washing:** After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- **Fmoc Deprotection:** To prepare for the next amino acid coupling, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
- **Final Washing:** Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

- Dried peptide-resin
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
- Cold diethyl ether

Protocol:

- **Resin Preparation:** Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.

- **Cleavage Cocktail Preparation:** Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like cysteine, EDT may be added.
- **Cleavage Reaction:** Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
- **Peptide Precipitation:** Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- **Peptide Collection and Washing:** Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
- **Drying:** Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- Crude, dried peptide
- Water, HPLC grade
- Acetonitrile (ACN), HPLC grade
- TFA, HPLC grade
- RP-HPLC system with a C18 column

Protocol:

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA).

- **HPLC Purification:** Inject the peptide solution onto a semi-preparative or preparative C18 column. Elute the peptide using a linear gradient of increasing acetonitrile concentration in water, with 0.1% TFA in both solvents.
- **Fraction Collection:** Collect fractions corresponding to the major peptide peak, as monitored by UV absorbance (typically at 220 nm and 280 nm).
- **Purity Analysis:** Analyze the purity of the collected fractions by analytical RP-HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the final, purified peptide as a white, fluffy powder.

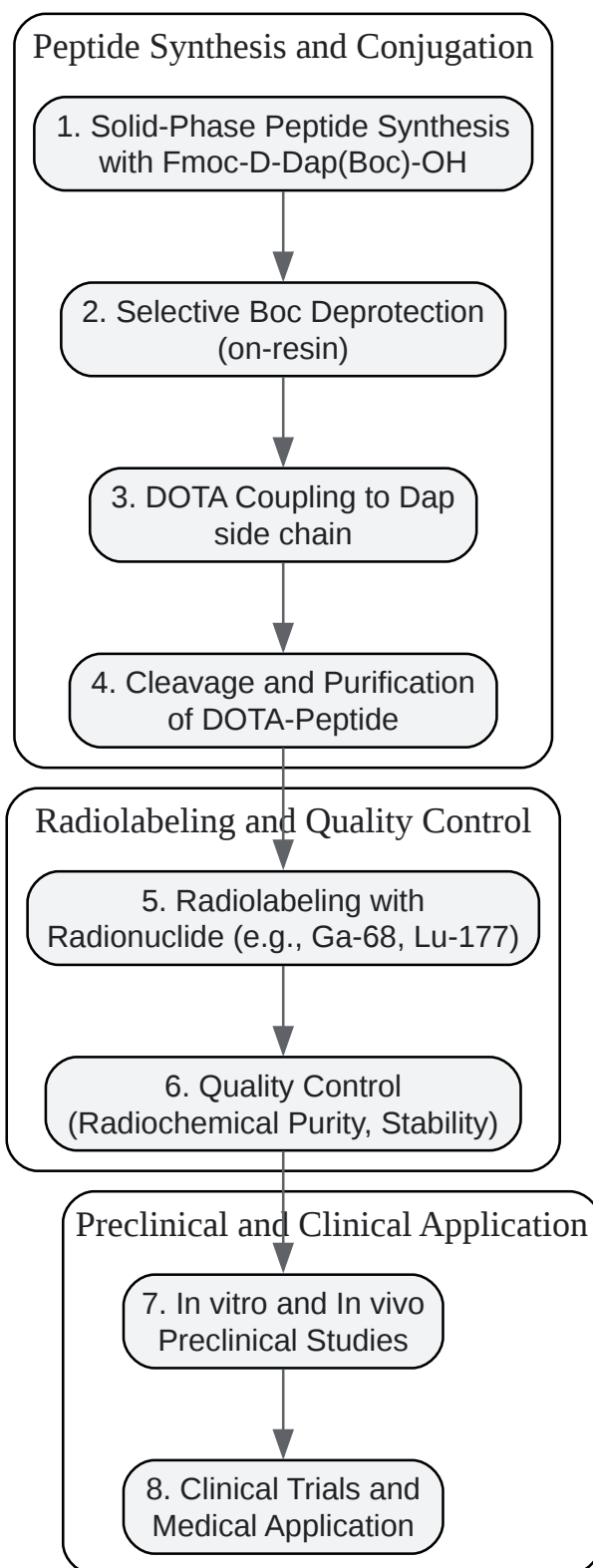
Applications in Drug Development and Research

Fmoc-D-Dap(Boc)-OH is a valuable building block for various applications in drug discovery and development. Its unique structure allows for the creation of peptides with enhanced properties and functionalities.

Development of Radiopharmaceuticals

One of the key applications of **Fmoc-D-Dap(Boc)-OH** is in the synthesis of peptide-based radiopharmaceuticals for imaging and therapy. The side chain of the diaminopropionic acid residue can be used as an attachment point for chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Once the DOTA-peptide conjugate is synthesized, the DOTA cage can be complexed with a radionuclide for use in applications such as Positron Emission Tomography (PET) imaging or targeted radiotherapy.

The following diagram illustrates the general workflow for the development of a DOTA-conjugated peptide radiopharmaceutical using **Fmoc-D-Dap(Boc)-OH**.



[Click to download full resolution via product page](#)

Workflow for DOTA-peptide radiopharmaceutical development.

Conclusion

Fmoc-D-Dap(Boc)-OH is a highly valuable and versatile building block for modern peptide chemistry. Its orthogonal protecting groups enable the synthesis of complex peptide structures with enhanced stability and functionality. The commercial availability from a range of suppliers, coupled with well-established protocols for its use in SPPS, makes it an accessible and essential reagent for researchers in academia and the pharmaceutical industry. The applications of **Fmoc-D-Dap(Boc)-OH** in the development of novel therapeutics, particularly in the burgeoning field of peptide-based radiopharmaceuticals, underscore its importance in advancing medical science. This guide provides a foundational resource for scientists and professionals looking to leverage the unique properties of this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shop.bachem.com [shop.bachem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-D-Dap(Boc)-OH: Commercial Sourcing and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557063#commercial-suppliers-and-pricing-for-fmoc-d-dap-boc-oh\]](https://www.benchchem.com/product/b557063#commercial-suppliers-and-pricing-for-fmoc-d-dap-boc-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com